molecular formula C23H26ClN3O5 B11391013 2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

Cat. No.: B11391013
M. Wt: 459.9 g/mol
InChI Key: ZMNLRAIJQOIJDN-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, a dipropoxyphenyl group, and an oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the chlorination of 3-methylphenol to produce 4-chloro-3-methylphenol. This intermediate is then reacted with chloroacetic acid to form 2-(4-chloro-3-methylphenoxy)acetic acid. The next step involves the formation of the oxadiazole ring through a cyclization reaction with hydrazine and subsequent reaction with 3,4-dipropoxybenzoyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy and dipropoxy groups can be oxidized under strong oxidizing conditions.

    Reduction: The oxadiazole ring can be reduced to form different derivatives.

    Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenoxy and dipropoxy groups.

    Reduction: Reduced derivatives of the oxadiazole ring.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. The oxadiazole ring and phenoxy groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-3-methylphenoxy)acetic acid
  • 4-chloro-3-methylphenol
  • 3,4-dipropoxybenzoyl chloride

Uniqueness

2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is unique due to its combination of a chlorinated phenoxy group, a dipropoxyphenyl group, and an oxadiazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C23H26ClN3O5

Molecular Weight

459.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C23H26ClN3O5/c1-4-10-29-19-9-6-16(13-20(19)30-11-5-2)22-23(27-32-26-22)25-21(28)14-31-17-7-8-18(24)15(3)12-17/h6-9,12-13H,4-5,10-11,14H2,1-3H3,(H,25,27,28)

InChI Key

ZMNLRAIJQOIJDN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)COC3=CC(=C(C=C3)Cl)C)OCCC

Origin of Product

United States

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